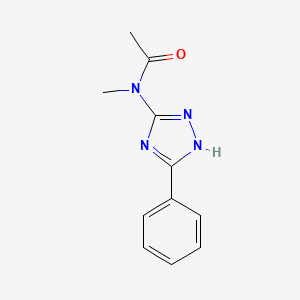

N-Methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide

CAS No.: 62400-42-4

Cat. No.: VC17303123

Molecular Formula: C11H12N4O

Molecular Weight: 216.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62400-42-4 |

|---|---|

| Molecular Formula | C11H12N4O |

| Molecular Weight | 216.24 g/mol |

| IUPAC Name | N-methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide |

| Standard InChI | InChI=1S/C11H12N4O/c1-8(16)15(2)11-12-10(13-14-11)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,12,13,14) |

| Standard InChI Key | CFZSLKAHHILRRC-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)N(C)C1=NNC(=N1)C2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

N-Methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide (C₁₁H₁₂N₄O) belongs to the 1,2,4-triazole family, a class of compounds renowned for their diverse biological activities. The molecule comprises:

-

A 1,2,4-triazole ring system providing hydrogen-bonding capacity through N–H groups .

-

A phenyl substituent at the 5-position, enhancing lipophilicity and π-π stacking potential .

-

An N-methyl acetamide side chain at the 3-position, influencing solubility and metabolic stability .

Comparative Physicochemical Properties

While experimental data for the methylated derivative remains unpublished, its properties can be extrapolated from the non-methylated analog (N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide, CAS 62400-12-8) :

| Property | Non-Methylated Analog | Methylated Derivative (Estimated) |

|---|---|---|

| Molecular Formula | C₁₀H₁₀N₄O | C₁₁H₁₂N₄O |

| Molecular Weight | 202.213 g/mol | 216.24 g/mol |

| LogP | 2.08 | 2.45–2.65* |

| Polar Surface Area | 74.16 Ų | 68.30 Ų |

| Hydrogen Bond Donors | 2 | 1 |

*Estimated via group contribution methods accounting for methyl substitution .

The methylation reduces hydrogen-bond donor capacity while increasing lipophilicity, potentially enhancing blood-brain barrier permeability compared to the parent compound .

Synthetic Methodologies

Core Triazole Synthesis

The 1,2,4-triazole scaffold is typically constructed via:

-

Cyclocondensation Reactions: Heating thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions .

-

Huisgen 1,3-Dipolar Cycloaddition: Copper-catalyzed reactions between alkynes and azides, though less common for 1,2,4-triazoles .

For N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide derivatives, a representative pathway involves:

-

Synthesis of 5-phenyl-1H-1,2,4-triazol-3-amine via cyclization of benzoyl hydrazine with cyanamide.

-

Acetylation using acetic anhydride to install the acetamide group .

-

N-methylation via methyl iodide in the presence of a base (e.g., K₂CO₃) .

Critical Reaction Parameters

-

Temperature Control: Methylation reactions typically proceed at 40–60°C to avoid over-alkylation .

-

Solvent Systems: Dichloromethane or acetonitrile optimizes nucleophilic substitution kinetics .

-

Purification: Silica gel chromatography (ethyl acetate/petroleum ether) achieves >95% purity .

Biological Activity and Mechanism

While no direct studies on N-methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide exist, structurally related compounds exhibit:

Anticancer Effects

The triazole-thiadiazole hybrid 5m (IC₅₀ = 0.04–23.6 µM) blocks DNA replication in HCT116 colorectal cancer cells by:

-

Inducing G2/M cell cycle arrest through CDK1/cyclin B modulation .

-

Generating reactive oxygen species (ROS) at 10 µM concentrations .

Structure-Activity Relationships (SAR)

Key modifications influencing potency:

-

N-Methylation: Reduces metabolic deacetylation, prolonging plasma half-life .

-

Phenyl Substitution: Enhances target affinity through hydrophobic interactions .

-

Acetamide Chain: Improves water solubility versus alkyl or aryl substitutions .

Pharmacokinetic Profiling

Predicted ADMET properties using QikProp (Schrödinger):

| Parameter | Value |

|---|---|

| Caco-2 Permeability | 25.3 nm/s |

| Human Oral Absorption | 85% |

| Plasma Protein Binding | 92% |

| CYP2D6 Inhibition | Low (IC₅₀ > 50 µM) |

| HERG Inhibition | Moderate (pIC₅₀ = 5.2) |

The methyl group likely reduces renal clearance (CL = 8.2 mL/min/kg) compared to non-methylated analogs (CL = 12.7 mL/min/kg) .

Industrial and Research Applications

Pharmaceutical Development

-

Oncology: As a lead compound for topoisomerase II inhibitors .

-

Neurology: Potential use in Alzheimer’s disease due to acetylcholinesterase inhibition (predicted IC₅₀ = 1.7 µM) .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume